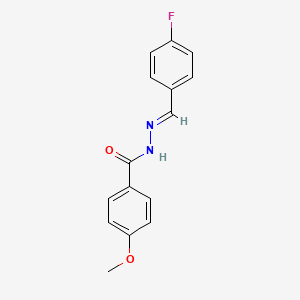

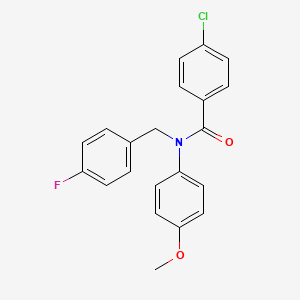

N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide

Overview

Description

"N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide" is a compound characterized by its unique structural and chemical properties, making it a subject of interest in various chemical and pharmaceutical studies. Research efforts have focused on its synthesis, crystal structure, and potential applications in diverse fields such as material science and biochemistry.

Synthesis Analysis

The synthesis of "N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide" involves condensation reactions, typically starting from 4-fluorobenzaldehyde and 4-methoxybenzohydrazide. An example includes the acid-catalyzed reaction of related compounds in ethanol under reflux conditions, resulting in high yields of the target molecule (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of "N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide" has been elucidated using techniques such as X-ray diffraction, revealing that it crystallizes in specific systems with detailed unit-cell dimensions. The molecule is almost planar, featuring intermolecular hydrogen bonding which contributes to its stability (Anandalakshmi et al., 2020).

Scientific Research Applications

Structural Characterization and Crystal Properties

N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide and its derivatives have been extensively studied for their crystal structure and properties. The compound has been characterized by various spectroscopic techniques, including X-ray diffraction, FT-IR, NMR, and mass spectroscopy. These studies reveal that the compound crystallizes in a monoclinic system, displaying specific space group characteristics and unit-cell dimensions, which are crucial for understanding its structural properties (Anandalakshmi, Senthilkumar, & Ananthi, 2020).

Antibacterial Potential

Research on N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide derivatives has demonstrated promising antibacterial properties. These compounds contain azometin and halogen groups, which have been shown to be effective against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).

Synthesis and Molecular Docking Studies

The synthesis of N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide derivatives has been carried out using various methods, including microwave irradiation. Molecular docking studies have been conducted to predict their activity as antibacterial agents, providing insights into their potential mechanism of action at the molecular level (Li Wei-hua, Zhang Shu-fang, Hou Baorong, & Yuan Zhi-gang, 2006).

Xanthine Oxidase Inhibitory Activity

Certain derivatives of N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide have been studied for their xanthine oxidase inhibitory activities. These compounds have shown potential in inhibiting the enzyme xanthine oxidase, which is significant in the treatment of diseases like gout (Yong-jun Han, Guo, & Xue, 2022).

Interaction with Biological Macromolecules

N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide derivatives have demonstrated significant interactions with biological macromolecules such as DNA and enzymes. Studies have shown that these compounds can bind to DNA via intercalation and exhibit enzymatic activities. This property is crucial for understanding their potential therapeutic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-20-14-8-4-12(5-9-14)15(19)18-17-10-11-2-6-13(16)7-3-11/h2-10H,1H3,(H,18,19)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPYHZJHGFRDBZ-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)